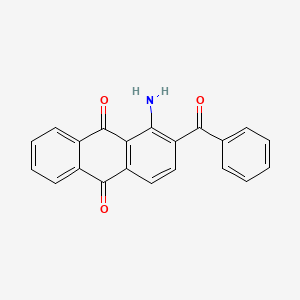
9,10-Anthracenedione, 1-amino-2-benzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-2-benzoyl- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique chemical structure, which includes an anthracenedione core with an amino group at the 1-position and a benzoyl group at the 2-position. It has a molecular formula of C20H13NO3 and a molecular weight of 315.32 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-benzoyl- typically involves the following steps:
Nitration of Anthracene: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 9,10-dinitroanthracene.
Reduction: The dinitro compound is then reduced to 9,10-diaminoanthracene using a reducing agent such as tin and hydrochloric acid.
Acylation: The 9,10-diaminoanthracene undergoes acylation with benzoyl chloride in the presence of a base like pyridine to yield 9,10-Anthracenedione, 1-amino-2-benzoyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1-amino-2-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The amino and benzoyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents under acidic or basic conditions.
Major Products
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-amino-2-benzoyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-benzoyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also generates reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures. These actions make it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-9,10-anthraquinone: Similar in structure but lacks the benzoyl group.
1-Amino-2-methyl-9,10-anthraquinone: Contains a methyl group instead of a benzoyl group.
1-Amino-4-hydroxy-9,10-anthraquinone: Has a hydroxy group at the 4-position.
Uniqueness
9,10-Anthracenedione, 1-amino-2-benzoyl- is unique due to the presence of both amino and benzoyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
6337-19-5 |
|---|---|
Formule moléculaire |
C21H13NO3 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
1-amino-2-benzoylanthracene-9,10-dione |
InChI |
InChI=1S/C21H13NO3/c22-18-16(19(23)12-6-2-1-3-7-12)11-10-15-17(18)21(25)14-9-5-4-8-13(14)20(15)24/h1-11H,22H2 |
Clé InChI |
WKLRPYQQRZSYPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


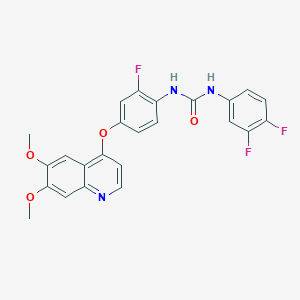
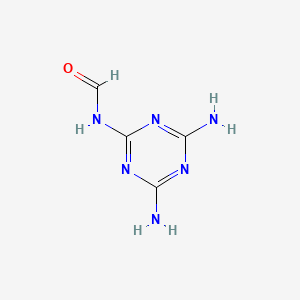
![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)

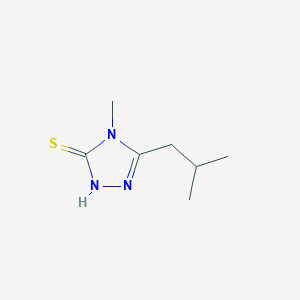
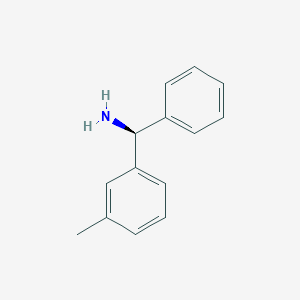

![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)
![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
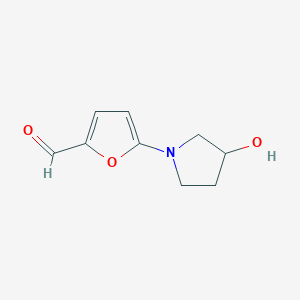
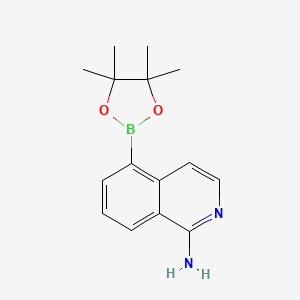
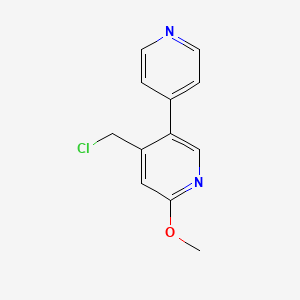
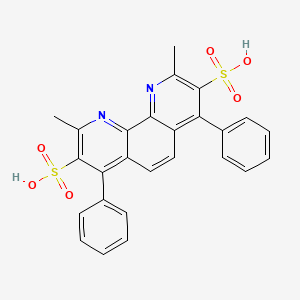
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
